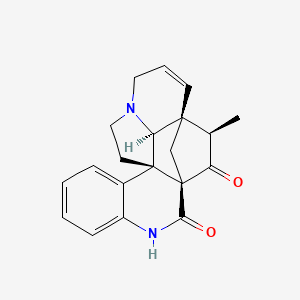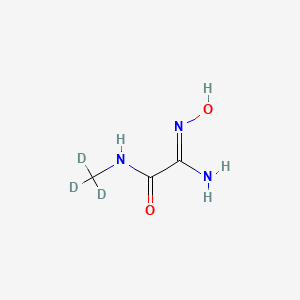
Meloscandonine
説明
Meloscandonine is a compound that falls under the category of Alkaloids . It has a molecular formula of C20H20N2O2 and a molecular weight of 320.392 . It is typically found in powder form . The compound is sourced from the root barks of Melodinus yunnanensis .
Synthesis Analysis
The Melodinus alkaloids, including Meloscandonine, are a family of dihydroquinolinone natural products. They are structurally related to the Aspidosperma alkaloids by means of an oxidative rearrangement of 18,19-dehydrotabersonine . The construction of the highly substituted C ring in these alkaloids constitutes a formidable challenge . A synthetic strategy has been proposed that exploits elements of symmetry found within the target natural product .
Molecular Structure Analysis
The molecular structure of Meloscandonine is complex. It features a congested cyclopentane core, bearing four contiguous stereocenters . In the case of Meloscandonine, three of these are quaternary stereocenters . The structure was solved by direct methods and refined by least-squares procedures .
Chemical Reactions Analysis
Indole alkaloids, such as Meloscandonine, originate from the condensation of tryptophan with secologanin to give strictosidine . This is further elaborated to give an impressive array of structural variants due to the formation or cleavage of C–C, C–N, and C–O bonds .
Physical And Chemical Properties Analysis
Meloscandonine is a type of Alkaloid . It is typically found in powder form . The compound has a molecular formula of C20H20N2O2 and a molecular weight of 320.392 .
科学的研究の応用
Cancer Research
Meloscandonine: has shown promise in cancer research due to its cytotoxic properties. Studies have indicated that certain alkaloids, including meloscandonine, can exhibit cytotoxic activities against human cancer cell lines . This suggests potential for meloscandonine in developing treatments that target cancer cells, making it a valuable subject of oncological studies.
Pharmacological Studies
The pharmacological potential of meloscandonine is significant, with the compound being part of the indole alkaloids group known for diverse biological effects. Research has highlighted its role in traditional medicine for treating various ailments, which paves the way for its use in modern pharmacology . Its effects on health conditions like pediatric malnutrition and rheumatic heart diseases are of particular interest.
Chemical Research
In chemical research, meloscandonine’s complex structure offers a rich field of study. The compound’s isolation and structural elucidation provide insights into the synthesis of new chemical entities. Theoretical NMR and electronic circular dichroism (ECD) calculations used to determine its structure can inform the development of novel synthetic methodologies .
Biological Studies
Meloscandonine is involved in biological studies, particularly in understanding the interaction between natural compounds and biological systems. Its role in traditional medicine suggests various biological activities that can be harnessed for therapeutic purposes. Studies focus on its anti-inflammatory, antimicrobial, and antioxidant properties .
Environmental Impact
While direct studies on meloscandonine’s environmental impact are limited, the extraction and use of natural compounds like it can have ecological implications. The sustainable sourcing and production of such compounds are crucial to minimize environmental disruption. The compound’s role in the ecosystem, as part of the biodiversity, is also a point of interest .
Industrial Applications
The potential industrial applications of meloscandonine are an emerging field of interest. Its pharmacological activities suggest uses in the pharmaceutical industry, particularly in drug development. The compound’s properties may lead to the creation of new medications or therapeutic agents, with a focus on safety and efficacy .
特性
IUPAC Name |
(1S,10R,12R,13R,20S)-12-methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-15(23)20-11-18(12)7-4-9-22-10-8-19(20,16(18)22)13-5-2-3-6-14(13)21-17(20)24/h2-7,12,16H,8-11H2,1H3,(H,21,24)/t12-,16-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVXEECWQBKQNP-DJKGFLTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C23CC14C=CCN5C4C2(CC5)C6=CC=CC=C6NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)[C@@]23C[C@@]14C=CCN5[C@@H]4[C@@]2(CC5)C6=CC=CC=C6NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Meloscandonine and where is it found?
A1: Meloscandonine is a monoterpenoid indole alkaloid. It was first discovered in the plant Melodinus scandens Forst []. Since then, Meloscandonine has been isolated from other Melodinus species, including Melodinus yunnanensis [] and Melodinus hemsleyanus Diels [].
Q2: Has Meloscandonine shown any promising biological activity?
A2: While two new Meloscandonine derivatives from Melodinus hemsleyanus Diels were investigated for their inhibitory effects on PTP1B and Drak2, they were found to be inactive []. Further research is needed to explore potential bioactivities of Meloscandonine and its derivatives.
Q3: What is the structural difference between Meloscandonine and the related compound, 15α-hydroxy-meloscandonine?
A3: As the name suggests, 15α-hydroxy-meloscandonine, discovered in Melodinus hemsleyanus Diels [], possesses an additional hydroxyl group at the 15α position compared to Meloscandonine.
Q4: Are there any studies focusing on the stability or formulation of Meloscandonine?
A4: Currently, the available research primarily focuses on the isolation, structural characterization, and initial biological screening of Meloscandonine [, , ]. There is limited information regarding its stability, formulation, or other physicochemical properties. Further investigation is needed in these areas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




